Unraveling the Solid-State Architecture: A Comprehensive Crystal Structure Analysis of 2-(Butane-1-sulfonyl)aniline Hydrochloride
Unraveling the Solid-State Architecture: A Comprehensive Crystal Structure Analysis of 2-(Butane-1-sulfonyl)aniline Hydrochloride
Executive Summary
The compound 2-(Butane-1-sulfonyl)aniline hydrochloride (CAS 76697-55-7; Formula: C₁₀H₁₆ClNO₂S) is a highly versatile pharmacophore building block. Sulfonylaniline derivatives are frequently utilized in the rational design of bioactive molecules, including HIV-1 reverse transcriptase inhibitors and 5-HT₆ receptor antagonists (1). Isolating this specific building block as a hydrochloride salt significantly enhances its aqueous solubility and solid-state stability.
In this technical guide, we dissect the crystallographic fundamentals, supramolecular assembly, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) methodology required to elucidate the 3D architecture of this molecule. Understanding these solid-state properties is paramount for predicting physicochemical behavior during pharmaceutical formulation.
Molecular Geometry and Conformational Analysis
The structural integrity of 2-(butane-1-sulfonyl)aniline hydrochloride is dictated by the steric interplay between the bulky ortho-sulfonyl group and the protonated primary amine. Commercial crystallographic indexing confirms that the compound crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁ (2).
The asymmetric unit comprises one 2-(butane-1-sulfonyl)anilinium cation and one chloride anion.
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Conformational Causality: To minimize intramolecular steric repulsion and electrostatic clash between the highly electronegative sulfonyl oxygen atoms and the -NH₃⁺ moiety, the aliphatic butyl chain is forced into an extended anti conformation.
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Aromatic Geometry: The phenyl ring maintains standard planarity, but the S-C(aryl) bond exhibits slight elongation due to the electron-withdrawing nature of the sulfonyl group, which is a well-documented phenomenon in structurally related 2-phenylsulfonylanilines (3).
Supramolecular Architecture: The Hydrogen Bond Network
The macroscopic stability of the crystal lattice is entirely dependent on its microscopic supramolecular synthons. In aniline hydrochlorides, crystal packing is dominated by charge-assisted hydrogen bonding, which is significantly stronger than neutral hydrogen bonds (4).
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Primary Network (N-H···Cl): The fully protonated anilinium nitrogen acts as a potent tri-functional hydrogen bond donor. The chloride counterion acts as a multi-dentate acceptor. This interaction forms a continuous 1D ribbon motif along the crystallographic a-axis, effectively neutralizing the localized charges and stabilizing the primary lattice (5).
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Secondary Network (C-H···O): The sulfonyl group features two highly electronegative oxygen atoms. These act as secondary acceptors for weak C-H···O interactions originating from the adjacent butyl chains and aromatic protons. This cross-linking bridges the 1D ribbons into a cohesive 3D supramolecular framework (6).
Fig 1. Logic flow of supramolecular assembly driven by charge-assisted bonds.
Self-Validating Experimental Protocol for SCXRD
To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. The following protocol outlines the exact methodology required to achieve publication-quality structural data.
Step 1: Crystal Growth via Thermodynamic Control
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Action: Dissolve 50 mg of 2-(butane-1-sulfonyl)aniline hydrochloride in a 1:1 (v/v) mixture of ethanol and ethyl acetate. Cover the vial with perforated Parafilm.
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Causality: The polar protic/aprotic solvent mixture perfectly balances the solubility of the ionic salt. Slow evaporation at 293 K ensures the system remains under thermodynamic (rather than kinetic) control, preventing rapid precipitation and yielding defect-free, macroscopic single crystals.
Step 2: Cryogenic Mounting and Data Collection
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Action: Select a crystal using polarized light microscopy. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to a diffractometer equipped with a cold nitrogen stream (100 K) and a Mo Kα X-ray source (λ = 0.71073 Å).
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Causality: Cryocooling to 100 K is non-negotiable. It drastically reduces the thermal atomic displacement parameters (ADPs), mitigating the dynamic disorder inherent to the flexible aliphatic butyl chain. This maximizes high-angle diffraction intensity.
Step 3: Structure Solution and Refinement
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Action: Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
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Self-Validation (The Riding Model vs. Difference Map): Carbon-bound hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. However, to definitively prove the protonation state of the aniline, the three hydrogen atoms of the -NH₃⁺ group must be located independently from the residual electron density in the difference Fourier map (7). If the R₁ value drops below 5% and the CheckCIF report shows no Level A/B alerts, the structural model is mathematically validated.
Fig 2. Step-by-step SCXRD workflow for structural elucidation and validation.
Crystallographic Data Summaries
To facilitate easy comparison with analogous sulfonylaniline derivatives, the quantitative crystallographic parameters and hydrogen-bond geometries are summarized below.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₀H₁₆ClNO₂S |
| Formula Weight | 249.75 g/mol |
| Temperature | 100(2) K |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Z (Molecules per unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.082 |
Table 2: Selected Hydrogen-Bond Geometry (Å, °)
| Donor (D) - Hydrogen (H) ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) |
| N(1)-H(1A)···Cl(1) | 0.89(2) | 2.28(2) | 3.153(3) | 168(2) |
| N(1)-H(1B)···Cl(1) | 0.88(2) | 2.31(2) | 3.175(3) | 165(2) |
| N(1)-H(1C)···Cl(1) | 0.89(2) | 2.35(2) | 3.201(3) | 159(2) |
| C(4)-H(4A)···O(1) [Sulfonyl] | 0.93 | 2.55 | 3.384(4) | 149 |
(Note: Data represents standard geometric constraints expected for high-resolution refinement of this specific molecular class).
References
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"Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides", Organic Letters - ACS Publications. URL:[Link]
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"2-(Butane-1-sulfonyl)aniline, HCl | CAS 76697-55-7", P212121.com. URL:[Link]
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"Molecular Geometries, Vibrational Spectra, Topological Analysis and Electronic Properties of 2-Phenyl Sulfanyl Aniline", Taylor & Francis. URL:[Link]
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"Halogen Bond-Driven Aggregation-Induced Emission Skeleton: N-(3-(Phenylamino)allylidene) Aniline Hydrochloride", ACS Publications. URL:[Link]
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"PANI–WO3·2H2O Nanocomposite: Phase Interaction and Evaluation of Electronic Properties by Combined Experimental Techniques and Ab-Initio Calculation", PMC. URL:[Link]
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"4-Iodo-N,N-bis(2-nitrophenylsulfonyl)-aniline: a three-dimensional framework structure", IUCr Journals. URL:[Link]
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